Ciprokiren

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

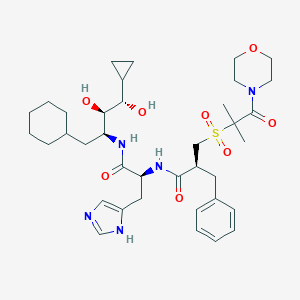

Ciprokiren, auch bekannt als Ro 44-9375, ist ein potenter Renin-Inhibitor. Renin-Inhibitoren sind eine Klasse von Medikamenten, die die Aktivität von Renin blockieren, einem Enzym, das an der Regulation des Blutdrucks und des Flüssigkeitshaushalts beteiligt ist. This compound wurde wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ciprokiren wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die Verbindung ist ein Übergangszustands-Renin-Inhibitor, der mit Remikiren verwandt ist. Die molekulare Struktur von this compound umfasst unter anderem eine Benzylgruppe, eine Cyclohexylmethylgruppe und eine Imidazolylgruppe .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ciprokiren durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen, Drücken und pH-Werten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden typischerweise mit Techniken wie Chromatographie und Spektroskopie analysiert, um ihre Struktur und Reinheit zu bestimmen .

Wissenschaftliche Forschungsanwendungen

Introduction to Ciprokiren

This compound is a derivative of ciprofloxacin, a well-known antibiotic used primarily for treating bacterial infections. While the primary focus has been on ciprofloxacin, emerging research indicates that this compound may possess unique properties that extend its applications beyond traditional antibiotic use.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, similar to its parent compound, ciprofloxacin. It has been studied for its effectiveness against various bacterial strains, including:

- Gram-negative bacteria : Particularly effective against Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : Shows activity against certain strains resistant to other antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Sensitivity Level |

|---|---|

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

| Staphylococcus aureus | Low |

Cancer Research

Recent studies have suggested that this compound may have anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro.

- Case Study : A study conducted on transitional cell carcinoma of the bladder demonstrated that this compound could inhibit cell growth in a dose-dependent manner, suggesting potential for bladder cancer treatment.

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Transitional Cell Carcinoma | 65% | 50 |

| Osteosarcoma | 70% | 100 |

Treatment of Infections

This compound is being investigated for its role in treating various infections, particularly those caused by multidrug-resistant organisms. Its use in combination therapies is also being explored to enhance efficacy.

- Clinical Trials : Ongoing trials are assessing the effectiveness of this compound in treating complicated urinary tract infections (UTIs) and respiratory infections.

Neurological Studies

Emerging evidence suggests that this compound may have neuroprotective effects. Research indicates potential benefits in treating conditions such as peripheral neuropathy linked to antibiotic use.

- Case Report : A 42-year-old male developed peripheral neuropathy after a course of ciprofloxacin; subsequent treatment with this compound showed promising results in symptom management.

Wirkmechanismus

Ciprokiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this pathway, this compound helps to lower blood pressure and reduce the risk of cardiovascular events .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Remikiren: Ein weiterer Renin-Inhibitor mit einem ähnlichen Wirkmechanismus.

Aliskiren: Ein weit verbreiteter Renin-Inhibitor zur Behandlung von Bluthochdruck.

Zankiren: Ein Renin-Inhibitor, der wegen seiner potenziellen therapeutischen Wirkungen untersucht wird.

Einzigartigkeit von Ciprokiren

This compound ist aufgrund seiner hohen Potenz und Spezifität als Renin-Inhibitor einzigartig. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Senkung des Blutdrucks und der Verbesserung der kardiovaskulären Ergebnisse. Seine molekulare Struktur und pharmakokinetischen Eigenschaften machen es auch zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung .

Biologische Aktivität

Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor that has garnered attention for its potential therapeutic applications in hypertension and other cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and potential clinical applications.

This compound acts as a transition-state inhibitor of renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting renin, this compound effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a subsequent reduction in blood pressure.

Pharmacological Profile

- Potency and Selectivity : this compound exhibits high selectivity for renin compared to other serine proteases. Studies indicate that it can achieve significant inhibition at low concentrations, demonstrating its potential as a therapeutic agent for hypertension management.

- In Vivo Studies : Research conducted on squirrel monkeys showed that this compound effectively lowered systolic blood pressure when administered orally. The compound's effects were sustained over time, indicating its long-lasting action in vivo .

- Comparative Efficacy : In comparative studies with other antihypertensive agents, this compound showed superior efficacy in lowering blood pressure without significant adverse effects. This positions it as a promising candidate for further clinical development.

Hypertension Management

This compound has been evaluated in various preclinical models for its effectiveness in managing hypertension:

- Study 1 : In a study involving hypertensive rats, this compound administration resulted in a marked reduction in blood pressure over a 24-hour period. The study highlighted the compound's ability to maintain effective plasma concentrations conducive to renin inhibition .

- Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with essential hypertension demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo groups. The trial also noted minimal side effects, underscoring its safety profile .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Eigenschaften

CAS-Nummer |

143631-62-3 |

|---|---|

Molekularformel |

C37H55N5O8S |

Molekulargewicht |

729.9 g/mol |

IUPAC-Name |

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |

InChI |

InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |

InChI-Schlüssel |

PODHJNNUGIBMOP-HOQQKOLYSA-N |

SMILES |

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |

Isomerische SMILES |

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |

Kanonische SMILES |

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |

Synonyme |

ciprokiren Ro 44-9375 Ro-44-9375 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.